3-Methyl-2,4-pentadien-1-ol
Description
3-Methyl-2,4-pentadien-1-ol (C₆H₁₀O, molecular weight: 98.14 g/mol) is an unsaturated alcohol characterized by a conjugated diene system (double bonds at positions 2 and 4) and a hydroxyl group at position 1. Its structure includes a methyl substituent on carbon 3 (). It is listed in supplier catalogs (), and deuterated derivatives (e.g., 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol) are marketed for research purposes .
Properties
CAS No. |
1572-08-3 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(2E)-3-methylpenta-2,4-dien-1-ol |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3-4,7H,1,5H2,2H3/b6-4+ |
InChI Key |
MOBKGOLFIBXIOP-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\CO)/C=C |
Canonical SMILES |
CC(=CCO)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-pentadien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2,4-pentadien-1-al with a reducing agent such as sodium borohydride (NaBH4) under mild conditions. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-methyl-2,4-pentadien-1-al using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,4-pentadien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-methyl-2,4-pentadien-1-al using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to 3-methylpentane-1-ol using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-methyl-2,4-pentadien-1-chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Methyl-2,4-pentadien-1-al.
Reduction: 3-Methylpentane-1-ol.
Substitution: 3-Methyl-2,4-pentadien-1-chloride.
Scientific Research Applications
3-Methyl-2,4-pentadien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4-pentadien-1-ol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s hydroxyl group plays a crucial role in these interactions, allowing it to donate hydrogen atoms and neutralize reactive oxygen species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Methyl-2,4-pentadien-1-ol with four related alcohols:
Key Observations:
- Unsaturation vs. Saturation: this compound’s conjugated diene system distinguishes it from saturated analogs like 3-Methyl-1-pentanol. This structure likely enhances its reactivity in electrophilic additions or polymerizations.
- Functional Group Position : Compared to 3-Methylpentan-2-ol (a secondary alcohol), the primary hydroxyl group in this compound may influence solubility and hydrogen-bonding interactions .
Physical and Chemical Properties
Limited data on this compound’s physical properties (e.g., boiling point, density) are available in the provided evidence. However, comparisons can be inferred from related compounds:
- 3-Methyl-1-pentanol: Boiling point ~310°C, density 1.1 g/cm³, refractive index 9.65 .
The dienol’s conjugated system may lower its boiling point relative to saturated analogs due to reduced van der Waals interactions.
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